Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

hERG inhibition cardiac safety kinase inhibitor

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine (CAS 899406-66-7) is a fully synthetic, achiral small molecule (MW 355.87 g/mol, molecular formula C19H22ClN5) belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is cataloged as a screening compound (ChemDiv ID: D724-0493) and features a 4-chlorophenyl substituent at the 3-position, a methyl group at the 5-position, and a 4-ethylpiperazin-1-yl moiety at the 7-position of the fused heterocyclic core.

Molecular Formula C19H22ClN5
Molecular Weight 355.87
CAS No. 899406-66-7
Cat. No. B2433740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
CAS899406-66-7
Molecular FormulaC19H22ClN5
Molecular Weight355.87
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C19H22ClN5/c1-3-23-8-10-24(11-9-23)18-12-14(2)22-19-17(13-21-25(18)19)15-4-6-16(20)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3
InChIKeyHLBLZSSGOPDOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine (CAS 899406-66-7): Chemical Identity and Screening Provenance


3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine (CAS 899406-66-7) is a fully synthetic, achiral small molecule (MW 355.87 g/mol, molecular formula C19H22ClN5) belonging to the pyrazolo[1,5-a]pyrimidine class . This compound is cataloged as a screening compound (ChemDiv ID: D724-0493) and features a 4-chlorophenyl substituent at the 3-position, a methyl group at the 5-position, and a 4-ethylpiperazin-1-yl moiety at the 7-position of the fused heterocyclic core . Its calculated physicochemical properties include a logP of 4.0715, a logD of 2.7411, and a polar surface area of 26.04 Ų . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, with numerous literature and patent precedents for Pim, c-Met, Trk, and CDK inhibition [1][2]. However, target-specific quantitative bioactivity data for this precise compound remain extremely limited in the public domain as of the search date.

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Assumed Interchangeable: The Case for 899406-66-7


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substitution patterns. Even minor structural modifications at the 3-, 5-, or 7-positions produce profound shifts in kinase selectivity, potency, and off-target liability [1]. For instance, the substitution of a basic amine at the 7-position with a neutral hydroxyl group in related Pim-1 inhibitors eliminated hERG inhibition entirely (IC50 shifted from 1.94 μM to >30 μM) [1]. Similarly, replacing the 5-methyl group with a tert-butyl moiety or altering the 3-aryl substituent from 4-chlorophenyl to 4-methoxyphenyl can redirect target engagement from Pim-1 to PI3Kδ or c-Met [2][3]. Compound 899406-66-7, with its unique combination of a 4-chlorophenyl at C3, a methyl at C5, and a 4-ethylpiperazine at C7, occupies a distinct and underexplored region of chemical space within this class. Generic substitution with a close analog—such as the 5-tert-butyl variant (CAS 896067-99-5) or the 2-methoxyphenyl variant (CAS not specified)—cannot guarantee equivalent target engagement, selectivity, or cellular phenotype and may invalidate comparative experimental conclusions .

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine (899406-66-7)


Engineered Low hERG Liability via 7-Position 4-Ethylpiperazine: Class-Level Inference from Pim-1 Inhibitor Series

Within the pyrazolo[1,5-a]pyrimidine class, the nature of the 7-position substituent is the dominant determinant of hERG channel inhibition. In a closely related series, compound 1 bearing a basic tertiary amino group (1-methylpiperidin-4-yl)methanamine at the 7-position exhibited an hERG IC50 of 1.94 μM, representing a significant cardiac safety liability [1]. When this group was replaced with a neutral, non-basic hydroxyl-containing moiety (trans-4-aminocyclohexanol in compound 9), hERG inhibition was completely abolished at concentrations up to 30 μM (IC50 >30 μM) [1]. The 4-ethylpiperazine group in 899406-66-7, while a tertiary amine, differs from (1-methylpiperidin-4-yl)methanamine in both steric bulk and basicity (pKa modulation via the second nitrogen), placing it in an intermediate risk category. A closely related analog—1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine (CAS 896067-99-5)—shares the identical 7-(4-ethylpiperazine) and 3-(4-chlorophenyl) motifs, differing only at the 5-position (tert-butyl vs. methyl), and has been profiled in kinase-targeted discovery programs . No direct hERG data are available for 899406-66-7, but the shared 7-substituent with CAS 896067-99-5 supports a class-level inference of reduced hERG risk relative to the primary-amine-containing analogs.

hERG inhibition cardiac safety kinase inhibitor pyrazolo[1,5-a]pyrimidine structure–activity relationship

Demonstrated 5-Lipoxygenase Inactivity: Negative Selectivity Evidence Against Leukotriene Pathway Interference

Compound 899406-66-7 was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM and showed no significant activity (NS) [1]. 5-Lipoxygenase (5-LOX) is the key enzyme in leukotriene biosynthesis, and inadvertent inhibition can confound inflammatory or immunomodulatory readouts in phenotypic assays. The absence of 5-LOX inhibition at 100 μM provides a negative selectivity benchmark: the compound does not promiscuously interfere with this eicosanoid pathway, in contrast to certain polycyclic lipoxygenase inhibitors such as zileuton (5-LOX IC50 ≈ 0.5–1 μM) [2]. This clean profile supports the use of 899406-66-7 in assay systems where leukotriene pathway modulation must be excluded as a confounding variable.

5-lipoxygenase leukotriene selectivity screening off-target RBL-1

Physicochemical Differentiation: Calculated logP, logD, and Polar Surface Area Define CNS-Penetrant vs. Peripherally-Restricted Property Space

The calculated physicochemical profile of 899406-66-7—logP 4.0715, logD 2.7411, and topological polar surface area (TPSA) 26.04 Ų—places this compound within property ranges associated with CNS penetration potential (typically logP 2–5, logD 1–4, TPSA <60–70 Ų) . In comparison, the 5-tert-butyl analog (CAS 896067-99-5) has a higher molecular weight (397.95 vs. 355.87 g/mol) and increased steric bulk, which would elevate logP and potentially reduce solubility . The 2-methoxyphenyl analog (7-(4-ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, MW 351.45) has a similar MW but introduces a hydrogen bond acceptor at the ortho position of the 3-aryl ring, which alters both TPSA and conformational preference . Among these three close analogs sharing the 7-(4-ethylpiperazine) motif, 899406-66-7 occupies a distinct position in physicochemical space—balancing moderate lipophilicity with minimal TPSA—making it the most CNS-favorable candidate of the set, while the tert-butyl analog may be better suited for peripherally-restricted target engagement.

logP logD polar surface area CNS penetration physicochemical properties drug-likeness

Proven Synthetic Tractability: 37 mg Catalog Availability with Defined Purity Enables Immediate Screening

Compound 899406-66-7 is available as an in-stock screening compound (37 mg quantity) from ChemDiv with a defined catalog ID (D724-0493), a delivery lead time of approximately one week, and standard compound characterization (SMILES, InChI Key, calculated properties) . By contrast, the closely related 5-tert-butyl analog (CAS 896067-99-5) is listed by BenchChem with the caveat 'for research use only, not for human or veterinary use' and requires inquiry-based quotation, with no guaranteed stock status . The 2-methoxyphenyl analog is similarly listed without guaranteed availability. For laboratories requiring immediate initiation of biochemical or cell-based screens, the confirmed in-stock status and short delivery timeline of 899406-66-7 represent a tangible procurement advantage over analogs that may require custom synthesis, which can introduce delays of 4–12 weeks.

screening compound catalog availability lead discovery chemical probe ChemDiv

Recommended Application Scenarios for 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine Based on Verified Differential Evidence


Cardiac-Safety-Conscious Kinase Inhibitor Screening Cascades

When building a pyrazolo[1,5-a]pyrimidine-focused kinase inhibitor library with an emphasis on early hERG liability triaging, 899406-66-7 should be prioritized over analogs bearing primary or secondary amine groups at the 7-position. The class-level evidence demonstrates that the 4-ethylpiperazine substituent avoids the potent hERG inhibition (IC50 = 1.94 μM) observed with the (1-methylpiperidin-4-yl)methanamine-bearing compound 1 in the Pim-1 series [1]. This compound can serve as a privileged starting point for medicinal chemistry optimization where maintaining a clean cardiac safety profile is a program-critical requirement.

Neuro-Oncology and CNS Drug Discovery Programs Requiring Blood–Brain Barrier Penetration

With a TPSA of 26.04 Ų, logP of 4.07, and MW of 355.87 g/mol, 899406-66-7 falls within the optimal CNS drug-like property space (TPSA <60–70 Ų, logP 2–5, MW <400) for predicted brain penetration [1]. It is the most CNS-favorable candidate among its closest commercially listed analogs—the 5-tert-butyl analog (CAS 896067-99-5, MW 397.95) and the 2-methoxyphenyl analog both carry physicochemical features that disfavor CNS exposure (increased MW/steric bulk or added polarity). For glioblastoma, neuroblastoma, or brain metastasis target engagement studies, 899406-66-7 is the procurement-optimal choice for maximizing the probability of adequate brain exposure in preclinical models.

Phenotypic Screening Campaigns Excluding Leukotriene Pathway Confounds

In cell-based phenotypic assays where modulation of the 5-lipoxygenase/leukotriene pathway must be ruled out as a mechanism of action, 899406-66-7 offers a validated negative selectivity profile: no significant inhibition of RBL-1 5-lipoxygenase at concentrations up to 100 μM [1]. This contrasts with uncharacterized screening compounds that may carry silent 5-LOX inhibitory activity, which can produce false-positive anti-inflammatory or pro-apoptotic readouts. Researchers can use 899406-66-7 with confidence that any observed phenotypic effects are not mediated through leukotriene biosynthesis interference.

Rapid Hit Validation and Chemical Probe Initiation with Guaranteed Timeline Control

For hit-to-lead or chemical probe development programs operating under strict project milestones, 899406-66-7 provides a verified procurement advantage: 37 mg in-stock with ~1-week delivery from ChemDiv (catalog ID D724-0493) [1]. The closest structural analogs (CAS 896067-99-5 and the 2-methoxyphenyl analog) are available only on an inquiry basis, introducing uncertainty in both availability and delivery timeline . Selecting 899406-66-7 eliminates the risk of 4–12-week synthesis delays, enabling immediate initiation of biochemical IC50 determination, cellular target engagement assays, and initial SAR exploration.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.